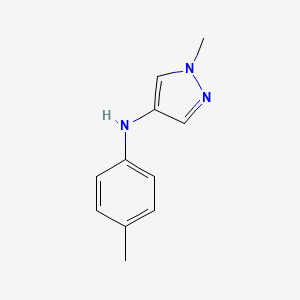

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17731119

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1-methyl-N-(4-methylphenyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-9-3-5-10(6-4-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3 |

| Standard InChI Key | FPVIINWZRBIXHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CN(N=C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-methyl-N-(4-methylphenyl)pyrazol-4-amine, reflects its substitution pattern: a methyl group at the 1-position of the pyrazole ring and a 4-methylphenyl group attached via an amine at the 4-position . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, provides a rigid scaffold for intermolecular interactions. The 4-methylphenyl substituent introduces steric bulk and hydrophobicity, influencing solubility and binding affinity.

Key identifiers include:

The molecular structure is validated by spectral data and computational descriptors, including a polar surface area of 35.2 Ų and a calculated octanol-water partition coefficient (logP) of ~2.3, suggesting moderate lipophilicity .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-rich pyrazole ring and the aryl amine group. The methyl substituents enhance steric protection against oxidative degradation. Solubility profiles, though unreported, can be inferred:

-

Aqueous Solubility: Low, due to the hydrophobic 4-methylphenyl group (logP ≈ 2.3) .

-

Organic Solvents: Likely soluble in dimethyl sulfoxide (DMSO) or dichloromethane, common for aryl amines.

Spectroscopic Characteristics

Biological and Chemical Activities

Chemical Reactivity

The aryl amine group enables electrophilic substitution (e.g., nitration, sulfonation), while the pyrazole ring participates in coordination chemistry with transition metals .

Applications and Future Directions

Pharmaceutical Development

This compound’s amine and aryl motifs make it a candidate for:

-

Kinase Inhibitors: Targeting cancer pathways (e.g., BRAF, CDKs).

-

Antibacterial Agents: Modifying the amine group to enhance Gram-negative activity.

Material Science

Functionalization could yield ligands for luminescent metal-organic frameworks (MOFs) or conductive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume